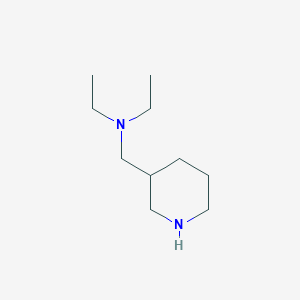
Diethyl-piperidin-3-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl-piperidin-3-ylmethyl-amine, also known as this compound, is a useful research compound. Its molecular formula is C10H22N2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diethyl-piperidin-3-ylmethyl-amine, a compound of significant interest in medicinal chemistry, has been explored for its diverse applications, particularly in the fields of analgesia and metabolic regulation. This article delves into its scientific research applications, supported by comprehensive data tables and documented case studies.
Analgesic Properties
The primary application of this compound lies in its use as an analgesic agent. Research indicates that this compound can effectively manage severe pain, particularly chronic and neuropathic pain, while exhibiting fewer side effects compared to conventional opioids like morphine.
Key Findings:
- Mechanism of Action : The compound acts on pain pathways with a lower incidence of respiratory depression, nausea, and dependence .
- Formulations : Medicinal formulations containing this compound can be administered through various routes, including oral and injectable forms, with dosages ranging from 50 to 500 mg/kg depending on the severity of the condition .
Comparative Efficacy
| Compound | Efficacy | Side Effects |
|---|---|---|
| This compound | High (chronic pain) | Minimal |
| Morphine | High (acute pain) | Significant (respiratory depression, dependence) |
Role in Diabetes Management
Recent studies have highlighted the potential of this compound as a positive allosteric modulator for the glucagon-like peptide-1 receptor (GLP-1R). This mechanism is crucial for enhancing insulin secretion and reducing food intake, making it a candidate for obesity and type 2 diabetes treatment.
Case Study Insights:
- In Vivo Studies : Animal models demonstrated that this compound significantly improved glucose handling and reduced food intake without off-target effects .
- Potency : The compound exhibited subnanomolar potency in stimulating GLP-1R, suggesting a strong therapeutic potential in metabolic regulation .
Synthesis and Structural Variations
The synthesis of this compound involves several methodologies aimed at optimizing yield and purity. Variations in substituents on the piperidine ring can influence the pharmacological properties of the compound.
The ongoing research into this compound suggests several avenues for future exploration:
- Combination Therapies : Investigating its efficacy in combination with other analgesics or metabolic agents.
- Long-term Safety Studies : Conducting comprehensive studies to assess the long-term safety profile compared to traditional therapies.
- Expanded Indications : Exploring potential applications beyond pain management and diabetes, such as antiviral properties or neuroprotective effects.
Properties
IUPAC Name |
N-ethyl-N-(piperidin-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-12(4-2)9-10-6-5-7-11-8-10/h10-11H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQHFNCPMZRSIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424407 |
Source


|
| Record name | Diethyl-piperidin-3-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100158-78-9 |
Source


|
| Record name | Diethyl-piperidin-3-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














